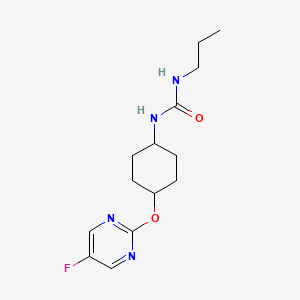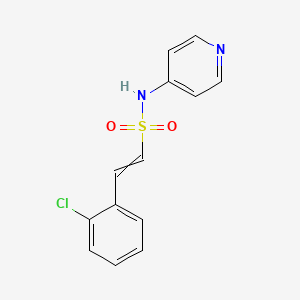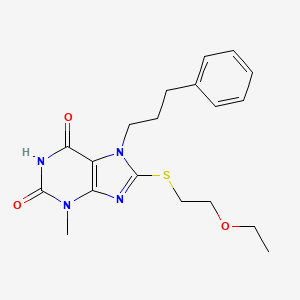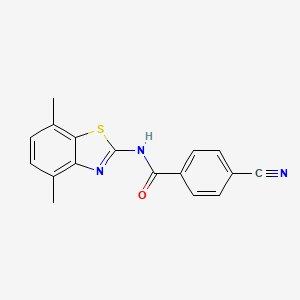
1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea” is a chemical compound with various properties and potential applications . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound is a complex process that involves various chemical reactions . The exact method of synthesis can vary depending on the specific requirements of the research project.Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula . The molecular formula provides information about the number and type of atoms in the molecule, as well as their arrangement.Chemical Reactions Analysis
This compound can undergo various chemical reactions, depending on the conditions and reactants present . The exact reactions that this compound can undergo are determined by its molecular structure and the properties of its constituent atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure . These properties include its molecular weight, its physical state at room temperature, and its reactivity with other substances .Aplicaciones Científicas De Investigación
Antitumor Activity of S-1
S-1, an oral antitumor agent composed of a fluoropyrimidine derivative, has demonstrated significant antitumor activity across various cancer models. This compound consists of tegafur (a prodrug of 5-fluorouracil), 5-chloro-2,4-dihydroxypyridine (CDHP), and potassium oxonate (Oxo), aiming to enhance the clinical utility of fluoropyrimidine with reduced gastrointestinal toxicity. Studies have highlighted S-1's effectiveness in treating gastric, pancreatic, lung, head and neck, and breast carcinomas. Its design allows for improved antitumor activity by maintaining prolonged 5-fluorouracil concentrations in the blood and tumors, thereby improving the therapeutic index while minimizing toxic effects (Chhetri et al., 2016; Maehara, 2003).
Pharmacokinetics and Safety Profile
Pharmacokinetic studies of S-1 have been conducted to ascertain the plasma concentration, absorption, and bioavailability of its components, contributing to its efficacy and safety profile. These studies have shown that S-1 can mimic the effects of intravenous 5-fluorouracil, providing a basis for its good antitumor effects with minimal adverse effects. This has paved the way for S-1's use in clinical settings, offering a convenient oral administration route that avoids the complications associated with intravenous chemotherapy (Hirata et al., 2006).
Clinical Trials and Efficacy
Numerous clinical trials have explored the efficacy of S-1 in various cancers. For instance, phase II studies in advanced non-small-cell lung cancer (NSCLC) have shown that S-1 is an active single agent, providing a basis for further exploration of its combination with other chemotherapeutic agents. Similarly, studies in metastatic colorectal cancer have demonstrated S-1's effectiveness, often in combination with other drugs like irinotecan and oxaliplatin, showcasing its potential as part of combination chemotherapy regimens (Kawahara et al., 2001; Kim et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O2/c1-2-7-16-13(20)19-11-3-5-12(6-4-11)21-14-17-8-10(15)9-18-14/h8-9,11-12H,2-7H2,1H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAMONSJXHAKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)

![3-[(2-Methylimidazolyl)carbonyl]chromen-2-one](/img/structure/B2559090.png)

![3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2559092.png)


![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)
![N-(5-(2-oxo-2-(phenylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2559101.png)



![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/no-structure.png)
